molecular formula C11H15NO2 B3306257 2-[(Cyclopropylamino)methyl]-6-methoxyphenol CAS No. 926249-47-0

2-[(Cyclopropylamino)methyl]-6-methoxyphenol

Cat. No.: B3306257
CAS No.: 926249-47-0
M. Wt: 193.24 g/mol
InChI Key: FWYDZVZJVLFAPM-UHFFFAOYSA-N
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Description

2-[(Cyclopropylamino)methyl]-6-methoxyphenol is a phenolic derivative featuring a methoxy group at the 6-position and a cyclopropylamino-methyl substituent at the 2-position of the aromatic ring. The compound’s structure suggests applications in coordination chemistry, bioactivity, and material science, similar to related Schiff bases and transition metal complexes .

Properties

IUPAC Name

2-[(cyclopropylamino)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-10-4-2-3-8(11(10)13)7-12-9-5-6-9/h2-4,9,12-13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYDZVZJVLFAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(Cyclopropylamino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylamino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The methoxyphenol core also contributes to its biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Cyclopropylamino vs. Cyclopentylamino Groups
  • 2-[(Cyclopentylamino)methyl]-6-methoxyphenol (C₁₇H₁₆N₂OS, Mₙ = 296.38) crystallizes in a monoclinic system (P2₁/c) with distinct hydrogen-bonding networks .
Aromatic Amine Derivatives
  • 2-(((2-Chloro-4-methylphenyl)amino)methyl)-6-methoxyphenol (C₁₅H₁₆ClNO₂, Mₙ = 277.75) and 2-{[(3-chlorobenzyl)amino]methyl}-6-methoxyphenol (C₁₆H₁₇ClN₂O₂) demonstrate how halogenated aryl groups enhance molecular weight and alter electronic properties, which may affect binding affinity in pharmaceutical intermediates .
Antioxidant Activity

Schiff bases with a 6-methoxyphenol core, such as (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol, exhibit significant radical scavenging activity (IC₅₀ = 28.5 µM), outperforming the reference antioxidant BHT (IC₅₀ = 45.2 µM) .

Antimicrobial and DNA-Binding Properties

Vanadium(IV) complexes of Schiff bases (e.g., 2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-6-methoxyphenol) show moderate antimicrobial activity against S. aureus and E. coli and strong DNA-binding affinity due to planar aromatic systems . The cyclopropylamino derivative may exhibit similar bioactivity if coordinated to transition metals.

Structural and Crystallographic Insights

  • Crystal Packing: Compounds like 2-[(4-Methoxyanilino)methyl]phenol form one-dimensional chains via N–H⋯O and O–H⋯N hydrogen bonds, with a dihedral angle of 71.10° between aromatic rings . Such intermolecular interactions influence solubility and stability, which are critical for pharmaceutical formulations.
  • Thermal Stability: Schiff bases derived from 6-methoxyphenol (e.g., 2-(((4-hydroxyphenyl)imino)methyl)-6-methoxyphenol) remain stable up to 210°C, suggesting that the target compound may also exhibit robust thermal behavior .

Data Table: Key Properties of Structural Analogs

Compound Name Substituent Molecular Weight Key Property/Activity Reference
2-[(Cyclopentylamino)methyl]-6-methoxyphenol Cyclopentylamino 296.38 Monoclinic crystal system
(E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol Schiff base (ortho-OH) - IC₅₀ = 28.5 µM (DPPH scavenging)
2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol 3-Chlorobenzylamino 306.78 Pharmaceutical intermediate
Oxidovanadium(IV) complex of 6-fluorobenzo[d]thiazolyl derivative Fluorobenzothiazolyl - Antimicrobial activity, DNA-binding

Biological Activity

2-[(Cyclopropylamino)methyl]-6-methoxyphenol is a chemical compound with the molecular formula C11_{11}H15_{15}NO2_2 and a molecular weight of 193.24 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes.

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells. For example, it has been shown to affect neuroglioma H4 cells, leading to reduced cell viability and inducing apoptosis. The proposed mechanism involves modulation of biochemical pathways related to cell cycle regulation and apoptosis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The cyclopropylamino group is known to influence enzyme activity and receptor interactions, which can alter signal transduction pathways within cells. This interaction may lead to therapeutic effects in conditions such as cancer and infectious diseases.

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL across different strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity in Neuroglioma Cells

Another case study focused on the anticancer effects of the compound on neuroglioma H4 cells. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50_{50} values calculated at approximately 25 µM after 48 hours of treatment. The study also noted morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Cyclopropylamine StructureModerate antimicrobial activity
Methoxyphenol Derivatives StructureAntioxidant properties
2-[(Cyclopropylamino)methyl]-6-methoxyphenoxyacetamide StructureEnhanced anticancer activity

The distinct combination of functional groups in this compound imparts unique chemical and biological properties compared to these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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